

# (R)-Cinacalcet-D3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Guide: (R)-Cinacalcet-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-Cinacalcet-D3**, a deuterated isotopologue of Cinacalcet. The information presented herein is intended to support research and development activities by providing essential chemical data, outlining its primary mechanism of action, and detailing its application in quantitative analysis.

### **Core Compound Data**

**(R)-Cinacalcet-D3** is the deuterated form of (R)-Cinacalcet, a calcimimetic agent. The incorporation of deuterium isotopes makes it an ideal internal standard for mass spectrometry-based quantification of Cinacalcet in biological matrices.

| Parameter         | Value        | Reference |
|-------------------|--------------|-----------|
| CAS Number        | 1228567-12-1 | [1]       |
| Molecular Formula | C22H19D3F3N  |           |
| Molecular Weight  | 360.4 g/mol  | [1]       |

### **Mechanism of Action: Cinacalcet**



Cinacalcet is a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor found on the surface of the chief cells of the parathyroid gland.[2][3][4] By binding to the transmembrane domain of the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions.[3][4] This enhanced sensitivity means that lower concentrations of serum calcium are sufficient to activate the receptor, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH).[3][4]

The downstream signaling cascade of CaSR activation involves G-proteins, primarily Gq and Gi.[2] Activation of the Gq pathway stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an influx of intracellular calcium, which ultimately suppresses PTH secretion.[2][3]

## **Signaling Pathway of Cinacalcet**



Click to download full resolution via product page

Caption: Signaling pathway of Cinacalcet via the Calcium-Sensing Receptor.

# **Application in Quantitative Analysis**

**(R)-Cinacalcet-D3** is primarily used as an internal standard in the quantification of Cinacalcet in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] The stable isotope-labeled standard allows for accurate and precise measurement by correcting for variations in sample preparation and instrument response.



# Experimental Protocol: Quantification of Cinacalcet in Human Plasma by LC-MS/MS

This protocol is a generalized representation based on published methodologies.[5][6][7][8]

- 1. Sample Preparation:
- To a 50 μL aliquot of human plasma, add a known concentration of (R)-Cinacalcet-D3 as the internal standard.
- Perform protein precipitation by adding a solvent such as acetonitrile.
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant for analysis.
- 2. Chromatographic Separation:
- HPLC System: A standard high-performance liquid chromatography system.
- Column: A C18 reverse-phase column (e.g., Eclipse Plus C18) is commonly used.[6]
- Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium formate.[6][8]
- Flow Rate: A constant flow rate, for example, 0.6 mL/min.[6]
- 3. Mass Spectrometric Detection:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).







• MRM Transitions:

Cinacalcet: m/z 358.1 → 155.1[5][8]

• **(R)-Cinacalcet-D3**: m/z 361.1 → 158.1[5]

4. Quantification:

- A calibration curve is generated by analyzing samples with known concentrations of Cinacalcet and a fixed concentration of the internal standard, (R)-Cinacalcet-D3.
- The concentration of Cinacalcet in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range for quantification is typically between 0.1 to 100 ng/mL.[5][6]

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for the quantification of Cinacalcet using LC-MS/MS.



## **Clinical Efficacy Data of Cinacalcet**

Cinacalcet is indicated for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis.[9][10] Clinical studies have demonstrated its effectiveness in reducing elevated PTH levels.

| Study<br>Population                                                        | Treatment<br>Group                              | Primary<br>Endpoint                             | Result                            | p-value | Reference |
|----------------------------------------------------------------------------|-------------------------------------------------|-------------------------------------------------|-----------------------------------|---------|-----------|
| Chronic Hemodialysis Patients with Severe Secondary Hyperparathy roidism   | Cinacalcet                                      | >30%<br>reduction in<br>iPTH                    | 80% of patients achieved target   | 0.001   | [11]      |
| Control                                                                    | >30%<br>reduction in<br>iPTH                    | 13% of patients achieved target                 | [11]                              |         |           |
| Pediatric Patients with CKD and Secondary Hyperparathy roidism on Dialysis | Cinacalcet                                      | ≥30% reduction from baseline in mean intact PTH | 55% of patients achieved endpoint | 0.017   | [12]      |
| Placebo                                                                    | ≥30% reduction from baseline in mean intact PTH | 19% of patients achieved endpoint               | [12]                              |         |           |

In long-term studies, Cinacalcet has been shown to sustain reductions in PTH for up to three years.[13][14] After 100 weeks of treatment, approximately 55% of patients achieved a PTH



#### concentration of ≤300 pg/mL.[13][14]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. (R)-Cinacalcet-D3 | C22H22F3N | CID 46241882 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinacalcet StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cinacalcet Mechanism of Action My Endo Consult [myendoconsult.com]
- 4. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 5. Micromethod for quantification of cinacalcet in human plasma by liquid chromatographytandem mass spectrometry using a stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cinacalcet | C22H22F3N | CID 156419 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The effectiveness of cinacalcet: a randomized, open label study in chronic hemodialysis patients with severe secondary hyperparathyroidism PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized, double-blind, placebo-controlled study to assess the efficacy and safety of cinacalcet in pediatric patients with chronic kidney disease and secondary hyperparathyroidism receiving dialysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [(R)-Cinacalcet-D3 CAS number and molecular weight].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1463512#r-cinacalcet-d3-cas-number-and-molecular-weight]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com